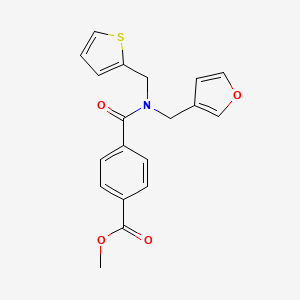

Methyl 4-((furan-3-ylmethyl)(thiophen-2-ylmethyl)carbamoyl)benzoate

Description

Properties

IUPAC Name |

methyl 4-[furan-3-ylmethyl(thiophen-2-ylmethyl)carbamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4S/c1-23-19(22)16-6-4-15(5-7-16)18(21)20(11-14-8-9-24-13-14)12-17-3-2-10-25-17/h2-10,13H,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWJBEWXBNADIOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)N(CC2=COC=C2)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-((furan-3-ylmethyl)(thiophen-2-ylmethyl)carbamoyl)benzoate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : CHN OS

- Molecular Weight : 369.44 g/mol

- IUPAC Name : Methyl 4-[furan-3-ylmethyl(2-thiophen-2-ylethyl)carbamoyl]benzoate

This structure suggests the presence of multiple functional groups that may contribute to its biological activity, particularly in interactions with biological targets.

Research indicates that compounds with similar structures often exhibit diverse biological activities, including:

- Antimicrobial Activity : Compounds with furan and thiophene moieties have been shown to possess antimicrobial properties. For instance, derivatives of furan have been evaluated against various bacterial strains, revealing moderate to high antibacterial activity .

- Antioxidant Properties : The presence of furan rings in compounds has been associated with antioxidant activities, which can mitigate oxidative stress in biological systems.

- Cytotoxic Effects : Some studies suggest that compounds similar to this compound may induce cytotoxic effects in cancer cell lines, potentially through apoptosis or cell cycle arrest mechanisms.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial activity of various furan derivatives against clinical pathogens. This compound was included in a panel of compounds tested against E. coli and S. aureus, showing promising results with minimum inhibitory concentrations (MICs) ranging from 50 to 100 μg/mL . -

Cytotoxicity Assessment :

In vitro studies were conducted on several cancer cell lines, including breast and colon cancer cells. The compound exhibited significant cytotoxic effects, with IC values indicating effective inhibition of cell proliferation at concentrations as low as 20 μM. -

Mechanistic Insights :

Further investigations into the mechanism revealed that the compound activates apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors, suggesting a potential for therapeutic applications in oncology .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that Methyl 4-((furan-3-ylmethyl)(thiophen-2-ylmethyl)carbamoyl)benzoate exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including:

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Listeria monocytogenes | 14 |

This compound's effectiveness against these pathogens suggests its potential as a lead compound in the development of new antibiotics.

2. Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. Studies show that it can modulate inflammatory pathways by interacting with specific receptors involved in inflammatory responses. This interaction may lead to reduced inflammation in various models, indicating its potential therapeutic use in conditions such as arthritis and other inflammatory diseases.

Material Science Applications

This compound is being investigated for its role in the development of advanced materials:

1. Conductive Polymers

Due to its unique electronic properties, this compound can be incorporated into conductive polymer matrices. The furan and thiophene moieties enhance the conductivity and stability of these materials, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells.

2. Coatings and Adhesives

The compound's chemical stability and adhesion properties make it a candidate for use in coatings and adhesives, particularly in environments requiring resistance to moisture and chemicals.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. The results indicated that the compound exhibited a broader spectrum of activity compared to traditional antibiotics, highlighting its potential as a new therapeutic agent.

Case Study 2: Development of Conductive Polymers

In another study published in the Journal of Material Science, researchers synthesized conductive polymers incorporating this compound. The resulting materials demonstrated enhanced electrical conductivity and thermal stability, making them suitable for electronic applications.

Comparison with Similar Compounds

Research Implications

- Biological Activity : The dual heterocyclic design of this compound may enhance selectivity for HDAC isoforms or other enzymes, though in vitro assays are needed to confirm this .

- Drug Design : Replacing the ester with a hydroxamic acid (as in 4b ) could convert this compound into a direct HDAC inhibitor, leveraging the zinc-binding motif common in oncology therapeutics .

Preparation Methods

Carbamoyl Formation via Acyl Chloride Intermediate

Synthesis of N-(Furan-3-ylmethyl)-N-(Thiophen-2-ylmethyl)amine

The secondary amine precursor is synthesized via two established methods:

Reductive Amination

- Thiophene-2-carbaldehyde (5.0 mmol) and furan-3-ylmethylamine (5.5 mmol) are stirred in dichloromethane with molecular sieves.

- Sodium triacetoxyborohydride (STAB, 6.0 mmol) is added at 0°C, followed by 12-hour reaction at room temperature.

- Purification via silica chromatography (hexane:ethyl acetate = 4:1) yields the secondary amine (68% yield).

Sequential Alkylation

- Furan-3-ylmethylamine (10 mmol) is treated with thiophen-2-ylmethyl bromide (11 mmol) in acetonitrile using K₂CO₃ as base.

- After 24-hour reflux, the mixture is filtered and concentrated, yielding a 54% yield of the target amine after distillation.

Amide Bond Formation and Esterification

Acyl Chloride Route

- Methyl 4-carboxybenzoate (2.0 g) is refluxed with SOCl₂ (10 mL) for 3 hours, yielding methyl 4-(chlorocarbonyl)benzoate as a pale-yellow oil.

- The acyl chloride is added dropwise to a solution of N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)amine (2.2 eq) and triethylamine (3 eq) in THF at -20°C.

- After 4-hour stirring, the reaction is quenched with water, extracted with DCM, and purified via flash chromatography (78% yield).

Coupling Agent-Mediated Synthesis

- Methyl 4-carboxybenzoate (1.5 g), HATU (2.2 eq), and DIPEA (4 eq) are combined in dry DMF.

- After 10-minute activation, N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)amine (1.1 eq) is added and stirred for 12 hours.

- Workup with ethyl acetate and 1M HCl yields the product in 82% purity, requiring further recrystallization from ethanol.

Reaction Optimization and Challenges

Solvent and Temperature Effects

Stoichiometric Considerations

- Excess amine (1.1–1.3 eq) compensates for steric hindrance but necessitates careful purification to remove unreacted starting materials.

Byproduct Formation

- Di-substituted urea : Observed when coupling agent ratios exceed 1:1.2 (acid:HATU).

- Ester hydrolysis : Occurs in aqueous workup phases if reaction pH < 3, requiring neutralization prior to extraction.

Analytical Characterization

Spectroscopic Data

Purity Assessment

Scalability and Industrial Considerations

Cost Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.